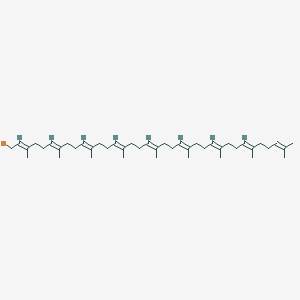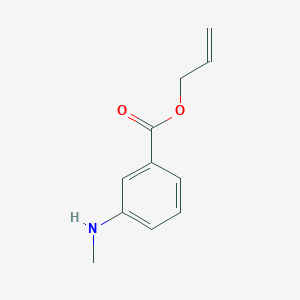
Allyl 3-methylaminobenzoate
Übersicht
Beschreibung
Allyl 3-methylaminobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research due to its diverse properties and applications.
Wirkmechanismus
The mechanism of action of allyl 3-methylaminobenzoate is not fully understood. However, it is known to interact with specific receptors in the body, leading to changes in cellular signaling pathways. It has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Allyl 3-methylaminobenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as anti-tumor activity in vitro. Additionally, the compound has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using allyl 3-methylaminobenzoate in lab experiments is its ease of synthesis and high purity. Additionally, the compound has a wide range of applications, making it a versatile reagent for various scientific studies. However, one limitation of using allyl 3-methylaminobenzoate is its potential toxicity. As with any chemical reagent, proper safety precautions must be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving allyl 3-methylaminobenzoate. One area of interest is the potential anti-inflammatory and anti-tumor properties of the compound. Further studies are needed to understand the mechanism of action and efficacy of allyl 3-methylaminobenzoate in these contexts. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Overall, allyl 3-methylaminobenzoate has a range of potential applications in scientific research and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
Allyl 3-methylaminobenzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and organic compounds. Additionally, it has been used as a reagent in the synthesis of fluorescent probes for imaging biological systems. The compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
153775-51-0 |
|---|---|
Produktname |
Allyl 3-methylaminobenzoate |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
InChI-Schlüssel |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Kanonische SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Synonyme |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

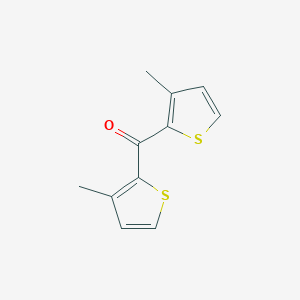
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
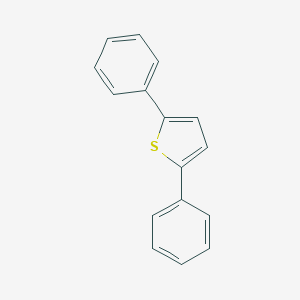
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
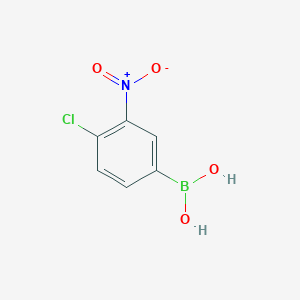

![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
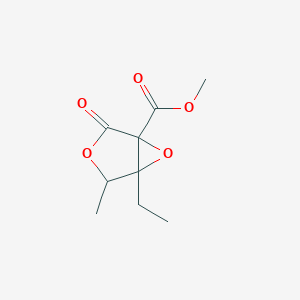
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)


![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
